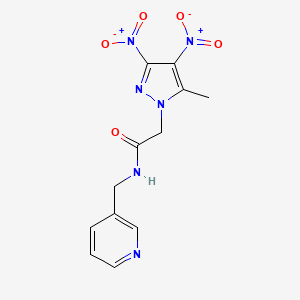![molecular formula C17H16F3NO3 B4893792 2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4893792.png)
2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, commonly known as MFTP, is a synthetic compound that belongs to the class of amides. It is extensively used in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
MFTP acts as a potent inhibitor of certain enzymes and receptors, including phosphodiesterase-4 (PDE4) and the transient receptor potential vanilloid 1 (TRPV1) receptor. PDE4 is involved in the regulation of inflammation, while TRPV1 plays a role in pain sensation. By inhibiting these targets, MFTP can modulate inflammation and pain responses.
Biochemical and Physiological Effects:
MFTP has been shown to have a variety of biochemical and physiological effects. It has anti-inflammatory properties, which make it a potential therapeutic agent for diseases such as asthma and chronic obstructive pulmonary disease (COPD). MFTP has also been shown to have analgesic effects, which make it a potential treatment for pain disorders. Additionally, MFTP has been shown to have neuroprotective effects, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MFTP in lab experiments is its specificity for certain targets. This allows researchers to investigate the mechanism of action of compounds that interact with these targets. However, one limitation of using MFTP is its potential off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on MFTP. One area of interest is its potential use as a therapeutic agent in diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of MFTP and its interactions with other compounds. Finally, the development of more specific and potent inhibitors of PDE4 and TRPV1 could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of MFTP involves several steps, including the reaction of 4-methoxyphenol with 2,2,2-trifluoroethylamine to form 2-(4-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide. This intermediate product is then reacted with 2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to form the final product, MFTP.
Aplicaciones Científicas De Investigación
MFTP is widely used in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. MFTP is also used as a tool in biochemical and pharmacological studies to investigate the mechanism of action of various compounds.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-11(24-13-9-7-12(23-2)8-10-13)16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDODAJYQOTMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4893725.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)


![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)




![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)

![5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893764.png)
![8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4893774.png)
